An In-depth Technical Guide to 4-Nitrophenyl-β-D-mannopyranoside: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Nitrophenyl-β-D-mannopyranoside: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 4-Nitrophenyl-β-D-mannopyranoside (PNP-β-D-Man), a crucial chromogenic substrate in glycobiology and enzyme kinetics research. Its utility in the study of β-mannosidases makes it an invaluable tool for understanding glycoprotein metabolism and related diseases.
Core Chemical and Physical Properties
4-Nitrophenyl-β-D-mannopyranoside is a synthetic glycoside composed of a β-D-mannopyranose moiety linked to a 4-nitrophenyl group. This structure allows for the colorimetric detection of β-mannosidase activity. The enzymatic cleavage of the glycosidic bond releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.
The key chemical and physical properties of 4-Nitrophenyl-β-D-mannopyranoside are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₅NO₈ | [1][2] |
| Molecular Weight | 301.25 g/mol | [1][3] |
| CAS Number | 35599-02-1 | |
| Appearance | White to off-white crystalline powder/solid | [4] |
| Melting Point | 207-209 °C | |
| Solubility | Water: 10 mg/mL | [3] |
| Storage Temperature | -20°C or 2-8°C | [4] |
| Purity | Typically >98% |
Chemical Structure
The chemical structure of 4-Nitrophenyl-β-D-mannopyranoside is fundamental to its function as an enzymatic substrate. The β-glycosidic linkage between the anomeric carbon of the mannose sugar and the phenolic oxygen of the 4-nitrophenol is the target for β-mannosidase enzymes.
Structural Identifiers:
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SMILES: OC[C@H]1O--INVALID-LINK--=O">C@@H--INVALID-LINK----INVALID-LINK--[C@@H]1O
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InChI: 1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12-/m1/s1
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InChI Key: IFBHRQDFSNCLOZ-LDMBFOFVSA-N
Experimental Protocols: β-Mannosidase Activity Assay
The primary application of 4-Nitrophenyl-β-D-mannopyranoside is in the determination of β-mannosidase activity. Below are detailed methodologies for a standard enzyme assay.
Principle
β-mannosidase catalyzes the hydrolysis of 4-Nitrophenyl-β-D-mannopyranoside into D-mannose and 4-nitrophenol. The reaction is stopped, and the amount of released 4-nitrophenol is quantified by measuring the absorbance at 400-420 nm under alkaline conditions. The intensity of the yellow color is directly proportional to the enzyme activity.
Materials
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4-Nitrophenyl-β-D-mannopyranoside (Substrate)
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Citrate-phosphate buffer or Sodium maleate buffer
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Enzyme solution (e.g., purified β-mannosidase, cell lysate, plasma sample)
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Stop solution (e.g., Sodium carbonate or Sodium hydroxide solution)
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Spectrophotometer or microplate reader
Standard Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific enzyme source and experimental conditions.
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Reagent Preparation:
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Substrate Stock Solution: Prepare a stock solution of 4-Nitrophenyl-β-D-mannopyranoside in the appropriate buffer (e.g., 10 mM in 100 mM sodium maleate buffer, pH 6.5).
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Assay Buffer: Prepare the desired buffer for the enzymatic reaction. The optimal pH for caprine plasma β-D-mannosidase is 5.0 in citrate-phosphate or acetate buffer.[5]
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Stop Solution: Prepare a solution to terminate the reaction and develop the color of the 4-nitrophenolate ion (e.g., 1 M Na₂CO₃).
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Enzyme Reaction:
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Pre-warm the substrate solution and enzyme solution to the desired reaction temperature (e.g., 37°C).
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In a microcentrifuge tube or a well of a microplate, add the appropriate volume of assay buffer.
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Add the enzyme solution to the buffer.
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Initiate the reaction by adding the 4-Nitrophenyl-β-D-mannopyranoside substrate solution. The final concentration of the substrate in the reaction mixture is a critical parameter; for caprine plasma β-mannosidase, the apparent Michaelis-Menten constant (Km) is 10.0 mM.[5] A standard assay may use a substrate concentration of 1 mM.[2]
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Incubate the reaction mixture for a defined period (e.g., 10-60 minutes) at the optimal temperature. The reaction time should be within the linear range of the assay.
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Termination and Measurement:
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Stop the reaction by adding a volume of the stop solution. This will raise the pH and develop the yellow color of the 4-nitrophenolate ion.
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Measure the absorbance of the solution at a wavelength between 400 nm and 420 nm using a spectrophotometer or microplate reader.
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A blank reaction containing all components except the enzyme should be included to correct for non-enzymatic hydrolysis of the substrate.
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A standard curve of 4-nitrophenol should be prepared to calculate the amount of product formed.
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Calculation of Enzyme Activity:
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The enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-nitrophenol per minute under the specified assay conditions.
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Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the β-mannosidase assay and the enzymatic reaction pathway.
Caption: Workflow for a typical β-mannosidase activity assay.
Caption: Enzymatic hydrolysis of the substrate by β-mannosidase.
References
- 1. 4-Nitrophenyl-beta-D-mannopyranoside for use in research | Megazyme [megazyme.com]
- 2. β-Mannosidase from Cellulomonas fimi: Immobilization Study and Application in the β-Mannoside Synthesis | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. Measurement of caprine plasma beta-mannosidase with a p-nitrophenyl substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
